![molecular formula C12H21NO5 B13323750 2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)
2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid exerts its effects primarily involves the protection of amines. The Boc group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid: This compound also features a Boc-protected amine and is used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic synthesis applications.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid is unique due to its specific structure, which includes a methoxy group on the pyrrolidine ring. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(8-13,17-4)7-9(14)15/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
MYYYRRBFBOCFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
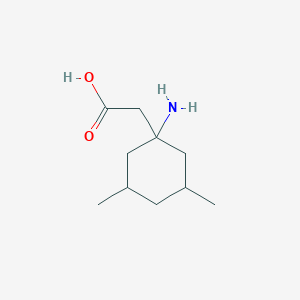
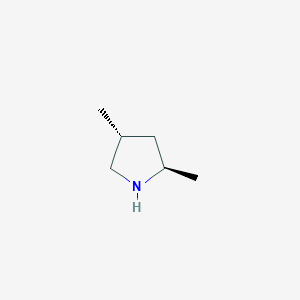
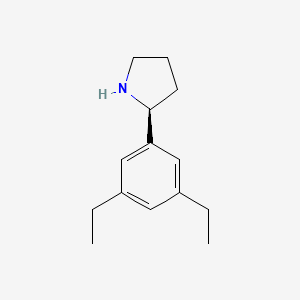
![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
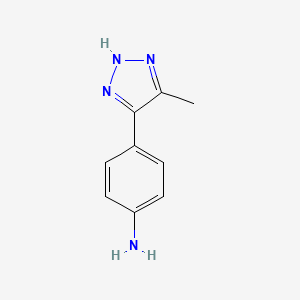
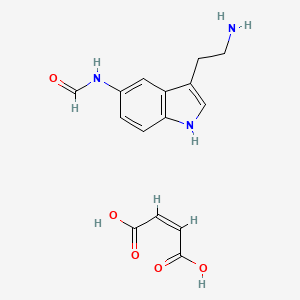
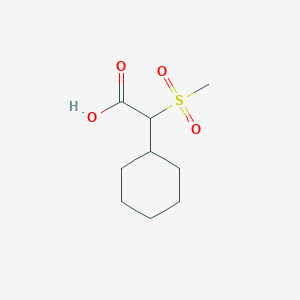

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)
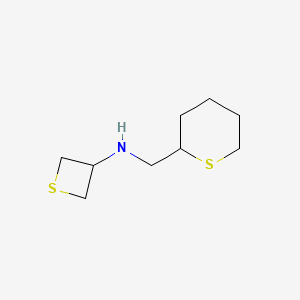
![Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323743.png)
![tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13323746.png)
